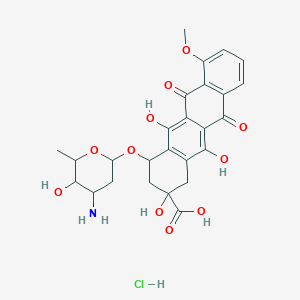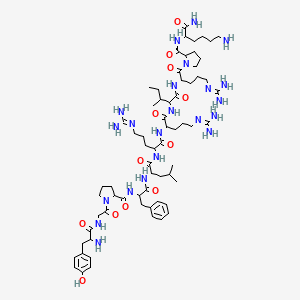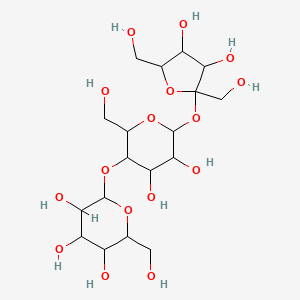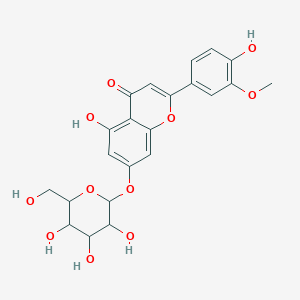![molecular formula C14H18N4O8 B12318268 2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-d-dap(dnp)-oh, also known as N-α-(tert-Butoxycarbonyl)-D-α,β-diaminopropionic acid dinitrophenyl ester, is a compound widely used in the field of proteomics and peptide synthesis. It is a derivative of diaminopropionic acid, which is an amino acid with two amino groups. The compound is often utilized as a building block in the synthesis of peptides and proteins due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-dap(dnp)-oh typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the β-amino group with a dinitrophenyl (dnp) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Boc-d-dap(dnp)-oh is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-d-dap(dnp)-oh undergoes various chemical reactions, including:
Substitution Reactions: The dnp group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc and dnp protecting groups can be removed under acidic or basic conditions to yield the free diaminopropionic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group, while hydrazine or thiols can be used to remove the dnp group.
Major Products Formed
Substitution Reactions: The major products are derivatives of diaminopropionic acid with different functional groups replacing the dnp group.
Deprotection Reactions: The major product is the free diaminopropionic acid.
Scientific Research Applications
Boc-d-dap(dnp)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-d-dap(dnp)-oh involves its role as a protected amino acid derivative in peptide synthesis. The Boc and dnp groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Boc-d-dap(dnp)-oh can be compared with other similar compounds such as:
Boc-d-dap-fmoc: Another protected derivative of diaminopropionic acid, where the β-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-d-dap-ome: A derivative where the β-amino group is protected with a methoxycarbonyl (OMe) group.
Uniqueness
Boc-d-dap(dnp)-oh is unique due to the presence of the dnp group, which provides specific reactivity and stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.
Properties
IUPAC Name |
3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318185.png)

![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)



![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)




